
(4-Fluorophenyl)diphenylsulfonium chloride
概要
説明
(4-Fluorophenyl)diphenylsulfonium chloride is an organosulfur compound with the molecular formula C18H14ClFS It is a sulfonium salt where the sulfonium ion is bonded to a 4-fluorophenyl group and two phenyl groups, with chloride as the counterion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenyldiphenylsulfonium chloride typically involves the reaction of diphenyl sulfide with 4-fluorobenzene in the presence of a chlorinating agent. One common method includes the use of sulfur dichloride (SCl2) as the chlorinating agent, which facilitates the formation of the sulfonium salt. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of 4-fluorophenyldiphenylsulfonium chloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This ensures the efficient production of the compound with minimal impurities.
化学反応の分析
Types of Reactions: (4-Fluorophenyl)diphenylsulfonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonium group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-fluorophenyldiphenylsulfoxide.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the sulfonium salt can yield diphenyl sulfide and 4-fluorobenzene.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: 4-Fluorophenyldiphenylsulfoxide.
Oxidation: 4-Fluorophenyldiphenylsulfone.
Reduction: Diphenyl sulfide and 4-fluorobenzene.
科学的研究の応用
(4-Fluorophenyl)diphenylsulfonium chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonium ylides, which are intermediates in the synthesis of epoxides and cyclopropanes.
Materials Science: The compound is used in the development of photoresists for lithography in semiconductor manufacturing due to its ability to generate reactive intermediates upon exposure to light.
Biological Research: It is studied for its potential use in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active molecules.
作用機序
The mechanism of action of 4-fluorophenyldiphenylsulfonium chloride involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can participate in various chemical reactions, including the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates generated.
類似化合物との比較
Diphenylsulfonium chloride: Similar structure but lacks the fluorine atom on the phenyl ring.
4-Methylphenyldiphenylsulfonium chloride: Similar structure with a methyl group instead of a fluorine atom.
4-Chlorophenyldiphenylsulfonium chloride: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness: (4-Fluorophenyl)diphenylsulfonium chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis and materials science.
特性
分子式 |
C18H14ClFS |
|---|---|
分子量 |
316.8 g/mol |
IUPAC名 |
(4-fluorophenyl)-diphenylsulfanium;chloride |
InChI |
InChI=1S/C18H14FS.ClH/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;/h1-14H;1H/q+1;/p-1 |
InChIキー |
DOHFROZTNQCWIR-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)F.[Cl-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
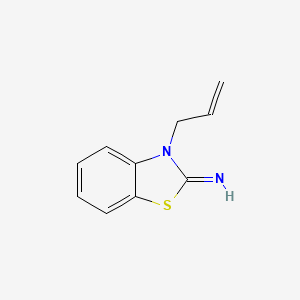
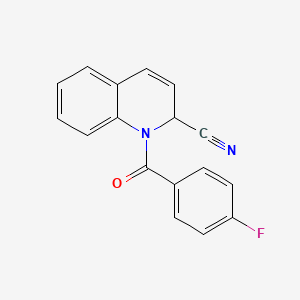

![Ethyl 5-methyl-1-[4-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]phenyl]pyrazole-4-carboxylate](/img/structure/B8351880.png)
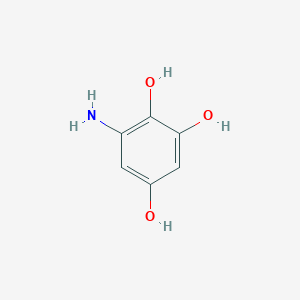
![(5-Chloro-6-methoxypyridin-2-yl)[4-(methylsulfanyl)phenyl]methanol](/img/structure/B8351887.png)
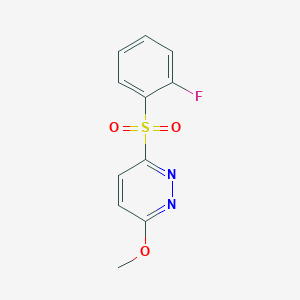
![8-Methoxy-3-iodo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B8351897.png)
![Ethyl 4-[(3-bromopropyl)thio]benzoate](/img/structure/B8351918.png)

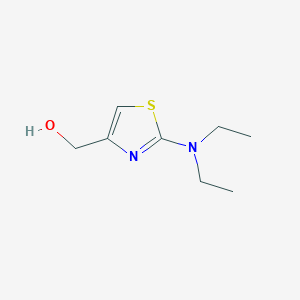
![3-[3-(4-Methoxyphenyl)methyl-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B8351935.png)


